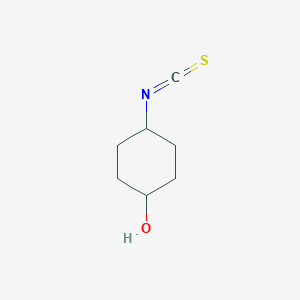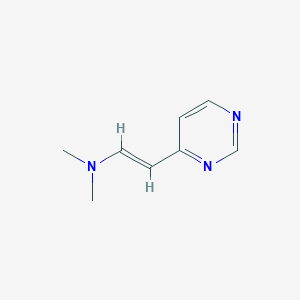
3-Amino-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-isopropylphenol, also known as APAP, is a chemical compound that belongs to the class of phenols. It is widely used in the pharmaceutical industry as an analgesic and antipyretic drug, commonly known as acetaminophen or paracetamol. APAP is a white crystalline powder that is soluble in water and has a molecular weight of 151.16 g/mol.
Mecanismo De Acción
The exact mechanism of action of 3-Amino-4-isopropylphenol is not fully understood. It is believed to work by inhibiting the synthesis of prostaglandins, which are involved in the production of pain and fever. 3-Amino-4-isopropylphenol is also thought to act on the central nervous system, where it may modulate the perception of pain.
Efectos Bioquímicos Y Fisiológicos
3-Amino-4-isopropylphenol is metabolized in the liver by the cytochrome P450 enzymes. One of the metabolites, N-acetyl-p-benzoquinone imine (NAPQI), is toxic and can cause liver damage if it accumulates in the liver. However, under normal conditions, NAPQI is quickly detoxified by glutathione. 3-Amino-4-isopropylphenol has also been shown to have antioxidant properties and may have a protective effect on the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-4-isopropylphenol is widely used in laboratory experiments due to its well-established safety profile and low toxicity. It is also readily available and relatively inexpensive. However, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol. These include:
1. The development of new formulations of 3-Amino-4-isopropylphenol that may improve its efficacy and safety.
2. The investigation of the potential use of 3-Amino-4-isopropylphenol in the treatment of other conditions, such as cancer pain and osteoarthritis.
3. The study of the molecular mechanisms underlying the analgesic and antipyretic effects of 3-Amino-4-isopropylphenol.
4. The development of new methods for the synthesis of 3-Amino-4-isopropylphenol that may be more efficient and environmentally friendly.
5. The investigation of the potential role of 3-Amino-4-isopropylphenol in the regulation of inflammation and immune responses.
In conclusion, 3-Amino-4-isopropylphenol is a widely used analgesic and antipyretic drug that has been extensively studied for its efficacy and safety. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the synthesis of prostaglandins and modulating the perception of pain. 3-Amino-4-isopropylphenol has several advantages for laboratory experiments, including its low toxicity and well-established safety profile. There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol, including the development of new formulations, the investigation of its potential use in the treatment of other conditions, and the study of its molecular mechanisms.
Métodos De Síntesis
3-Amino-4-isopropylphenol is synthesized by the reaction of p-aminophenol and isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained by crystallization. This method is widely used in the pharmaceutical industry for the large-scale production of 3-Amino-4-isopropylphenol.
Aplicaciones Científicas De Investigación
3-Amino-4-isopropylphenol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in the treatment of pain and fever, and its efficacy and safety have been established through numerous clinical trials. 3-Amino-4-isopropylphenol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, migraine, and cancer pain.
Propiedades
Número CAS |
195046-11-8 |
|---|---|
Nombre del producto |
3-Amino-4-isopropylphenol |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3-amino-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,10H2,1-2H3 |
Clave InChI |
FOKAXXOSJFRRBQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)O)N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)O)N |
Sinónimos |
Phenol, 3-amino-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)





![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)


![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)
